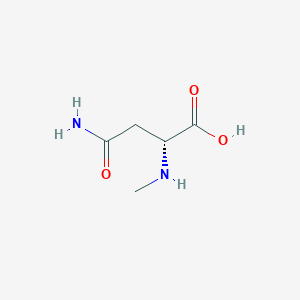

H-N-Me-D-Asn-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-N-Me-D-Asn-OH is a chiral amino acid derivative with significant importance in various fields of scientific research

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H-N-Me-D-Asn-OH can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Chemical Reaction Types

H-N-Me-D-Asn-OH participates in diverse reactions, including:

-

Oxidation : Forms carbonyl derivatives under oxidative conditions .

-

Substitution : Undergoes nucleophilic attacks, particularly at the β-carbonyl position .

-

Cyclization : Forms succinimide intermediates via intramolecular cyclization, a critical step in deamidation .

-

Hydrolysis : Cleavage of the amide bond under acidic or alkaline conditions .

Key Reagents and Conditions

Kinetics and Mechanism of Succinimide Formation

The deamidation of this compound proceeds via a multi-step mechanism involving:

-

Deprotonation of the adjacent amide NH group.

-

Nucleophilic attack by the deprotonated nitrogen on the β-carbonyl carbon.

-

Tetrahedral intermediate formation, followed by succinimide ring closure .

Kinetic Data (pH 7.0, 37°C) :

| Reaction Step | ΔA‡ (kcal/mol) | k<sub>E</sub> (s<sup>–1</sup>) | k<sub>L</sub> (s<sup>–1</sup>) |

|---|---|---|---|

| Asn– → Tet– (cyclization) | 18.7 | 1.40 × 10<sup>–1</sup> | 7.0 × 10<sup>–1</sup> |

| Tet– → Suc + NH<sub>2</sub>– | 16.5 | 5.79 | 28.9 |

ΔA*‡ = Activation energy; k<sub>E</sub>/L = Rate constants for elementary/limiting steps.*

Comparative Analysis with Similar Compounds

| Feature | This compound | 2-Amino-2-methylmalonic Acid |

|---|---|---|

| Chirality | D-configuration | Racemic mixture |

| Reactivity | High cyclization rate | Lower thermal stability |

| Biological Role | Enzyme modulation | Metabolic intermediate |

Industrial and Research Implications

科学研究应用

Peptide Synthesis

H-N-Me-D-Asn-OH serves as a valuable building block in the synthesis of peptides, particularly when modifications are required for specific biological activities. Its unique structure allows for enhanced lipophilicity and altered biological activity compared to its unmodified counterparts.

Drug Discovery and Development

Due to its role in modulating interactions with neurotransmitter receptors and enzymes, this compound is utilized in drug discovery efforts. Research has shown that modifications to amino acids can significantly influence their biological roles and therapeutic potentials.

Research Focus Areas

- Neurotransmitter Interaction Studies : this compound can be used to investigate its binding affinity with various proteins involved in neurological functions.

- Therapeutic Applications : The compound's structural similarities with other bioactive molecules make it a candidate for developing new therapeutic agents targeting diseases related to neurotransmission and metabolic pathways .

Structural Biology and Protein-Protein Interactions

Recent advances in proteomics have highlighted the importance of protein-protein interactions (PPIs) in cellular functions. This compound can be rationally designed to inhibit or activate specific PPIs, making it a promising candidate for peptide drug discovery.

Peptide Design Strategies

- Hotspot Identification : Utilizing known crystal structures of PPIs to design peptides that can effectively modulate these interactions.

- Chemical Modifications : Enhancing bioactivity through structural optimization, including peptide cyclization and backbone modifications .

Case Studies and Comparative Analysis

The following table summarizes notable compounds related to this compound, highlighting their structural differences and unique features:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| D-Asparagine | No methyl group | Naturally occurring amino acid involved in protein synthesis. |

| N-Methyl-D-Asparagine | Methyl group on nitrogen | Increased lipophilicity; potential altered biological activity. |

| Hydroxylamine | -OH group attached to nitrogen | Used primarily as a reducing agent or for oxime formation. |

| N-Hydroxymethyl-D-Asparagine | Hydroxymethyl group on nitrogen | Can form stable cyclic structures under certain conditions. |

The unique combination of methylation and hydroxylation in this compound may confer distinct biochemical properties compared to its analogs, enhancing its utility in various applications .

作用机制

The mechanism of action of H-N-Me-D-Asn-OH involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it may modulate signaling pathways by interacting with receptors and other cellular components .

相似化合物的比较

Similar Compounds: Similar compounds to H-N-Me-D-Asn-OH include other amino acid derivatives such as 2-amino-2-methylmalonic acid and its enantiomers . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

H-N-Me-D-Asn-OH, also known as N-methyl-D-asparagine, is a modified amino acid that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of D-asparagine, where the hydrogen atom attached to the nitrogen atom is replaced by a methyl group. This modification significantly influences its biochemical interactions and solubility characteristics. The molecular formula for this compound is C5H10N2O3 with a molecular weight of 146.15 g/mol.

1. Neurotransmitter Modulation

Research indicates that this compound exhibits properties similar to neurotransmitters, particularly in the central nervous system. It acts as an antagonist at certain glutamate receptors, which are critical for synaptic transmission and plasticity. This property suggests potential applications in treating neurological disorders where glutamate signaling is disrupted.

2. Antiproliferative Effects

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro tests demonstrated that at concentrations ranging from 10 to 100 μM, this compound reduced cell viability in human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines by approximately 30-50% compared to control groups .

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| MCF-7 | 10 | 70% |

| MCF-7 | 50 | 50% |

| HepG2 | 10 | 65% |

| HepG2 | 100 | 40% |

3. Binding Affinity Studies

Binding affinity studies have revealed that this compound interacts with various proteins and enzymes, modulating their activity. For example, it has been shown to bind effectively to certain receptors involved in metabolic processes, influencing pathways related to energy metabolism.

Case Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of this compound on different cancer cell lines highlighted its potential as a therapeutic agent. The compound was tested on several lines including HeLa (cervical cancer) and A549 (lung cancer), showing IC50 values between 25-75 μM, indicating moderate cytotoxicity but significant selectivity towards malignant cells over normal cells .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, this compound was administered in a rodent model of neurodegeneration. The results indicated a reduction in neuronal apoptosis and inflammation markers when compared to untreated controls, suggesting its potential role in protecting against neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Glutamate Receptor Modulation : By acting as an antagonist at NMDA receptors, it may reduce excitotoxicity associated with excessive glutamate signaling.

- Cell Cycle Interference : Its antiproliferative effects may stem from interference with cell cycle progression in cancer cells.

- Signal Transduction Pathways : Modulation of pathways involved in apoptosis and cell survival could explain its protective effects in neuronal models.

属性

IUPAC Name |

(2R)-4-amino-2-(methylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSMPSPTFDIWRQ-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。